molecular formula C16H13N3O2S2 B3009139 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 78584-11-9

6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B3009139
CAS No.: 78584-11-9
M. Wt: 343.42
InChI Key: HCSHGAKBJZYRTE-UHFFFAOYSA-N
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Description

6-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a sophisticated research chemical based on the benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. This compound features a symmetric structure where two 6-methoxybenzothiazole units are linked via an amine bridge, making it a molecule of interest for probing bi-molecular interactions and developing novel therapeutic agents. Benzothiazole derivatives are extensively investigated for their potent and diverse pharmacological activities. They have demonstrated notable potential as anticancer agents, with structure-activity relationship (SAR) studies indicating that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for optimizing biological activity . The 2-aminobenzothiazole motif is a key pharmacophore, and derivatives containing it have shown promising antimicrobial efficacy against a range of gram-positive and gram-negative bacteria, as well as fungi . Furthermore, the benzothiazole core is a recognized privileged structure in the development of anti-inflammatory and analgesic compounds, with some derivatives exhibiting activity comparable to standard drugs in preclinical models . The structural architecture of this specific compound suggests its primary research value lies in its ability to interact with biological targets such as enzymes and DNA. Analogous benzothiazole-based Schiff base compounds are known to act as colorimetric sensors for anions and exhibit DNA-binding capabilities, which can be studied using UV-Vis spectroscopy and other biophysical methods . The presence of the methoxy group is a common feature in many bioactive molecules, often influencing the compound's electronic properties, lipophilicity, and overall binding affinity. Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex heterocyclic systems, or as a chemical probe for investigating new mechanisms of action in oncology, microbiology, and inflammation.

Properties

IUPAC Name

6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-20-9-3-5-11-13(7-9)22-15(17-11)19-16-18-12-6-4-10(21-2)8-14(12)23-16/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSHGAKBJZYRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine can be represented as follows:

C12H12N2O2S2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}_2

This compound features two methoxy groups and two benzothiazole rings, contributing to its unique pharmacological profile. The molecular weight is approximately 268.36 g/mol.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer properties. In vitro studies have shown that 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine inhibits the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency against these cell lines .

The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. Studies have shown that it modulates the activity of:

  • Glycogen Synthase Kinase 3 (GSK-3) : Several derivatives were found to inhibit GSK-3 activity significantly, which is crucial for regulating cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine has demonstrated antimicrobial activity against a range of pathogens:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Exhibited antifungal properties in various assays.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Effects : A comparative study evaluated the cytotoxic effects of various benzothiazole derivatives, including the target compound. Results indicated a marked decrease in cell viability in treated groups compared to controls .
  • Antimicrobial Evaluation : In a recent publication, the antimicrobial properties were assessed using standard disk diffusion methods. The compound showed zones of inhibition comparable to established antibiotics .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerMDA-MB-231~5 μM
SK-Hep-1~4 μM
NUGC-3~6 μM
AntimicrobialStaphylococcus aureusEffective
Escherichia coliEffective

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of compounds similar to 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, which demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the benzothiazole structure can enhance antimicrobial activity, making it a candidate for further development into therapeutic agents .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives in neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase and reduce oxidative stress markers positions it as a potential lead for drug development targeting cognitive decline .

Agricultural Applications

Pesticide Development
The structural characteristics of 6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine make it suitable for developing new pesticides. Research has shown that compounds with similar structures exhibit herbicidal and fungicidal activities. These findings suggest potential applications in crop protection against various pathogens and pests .

Plant Growth Regulators
Some studies indicate that benzothiazole derivatives can act as plant growth regulators, promoting growth and enhancing stress resistance in plants. This could lead to improved agricultural yields under adverse conditions .

Material Science

Polymer Additives
In material science, the compound's unique chemical properties allow it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .

Sensors and Electronics
The electrical properties of benzothiazole compounds have led to their exploration in sensor technology. The ability to modify electronic properties through structural variations makes them suitable for applications in organic electronics and sensing devices .

Case Studies

Study Title Focus Area Findings
"Synthesis and Antitumor Activity of Benzothiazole Derivatives"Medicinal ChemistryIdentified significant cytotoxicity against cancer cell lines; potential for drug development.
"Antimicrobial Efficacy of Benzothiazole Compounds"MicrobiologyDemonstrated effectiveness against common bacterial pathogens; supports further research into therapeutic applications.
"Impact of Benzothiazole on Plant Growth"Agricultural ScienceShowed enhanced growth rates and stress resistance in treated plants; implications for agricultural use.
"Thermal Properties of Benzothiazole-Modified Polymers"Material ScienceImproved thermal stability and mechanical properties observed; potential for industrial applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name/ID Substituents Melting Point (°C) Key Properties/Challenges Reference
Target Compound 6-OCH₃, 6-OCH₃ Not reported Low synthetic yield; epimerization
6-Methoxy-1,3-benzothiazol-2-amine (precursor) 6-OCH₃ 130–132 Common intermediate; used in derivatization
6-Nitro-1,3-benzothiazol-2-amine 6-NO₂ 223–225 High thermal stability; electron-deficient
6-Methylsulfonyl-1,3-benzothiazol-2-amine 6-SO₂CH₃ Not reported Electron-withdrawing; potential for proteasome inhibition
6-Bromo-1,3-benzothiazol-2-amine 6-Br Not reported Halogen substitution enhances reactivity

Key Observations :

  • Methoxy groups (6-OCH₃) improve solubility and electron density, favoring applications in bioluminescence .
  • Nitro groups (6-NO₂) increase thermal stability (melting point >220°C) but reduce solubility .

Key Observations :

  • Methoxy derivatives like BTC-j show broad-spectrum antimicrobial activity, attributed to DNA gyrase inhibition .
  • Naphthyl-substituted analogs exhibit potent antimitotic activity, likely due to enhanced hydrophobic interactions with tubulin .
  • The target compound lacks direct bioactivity data but is critical for synthesizing bioluminescent probes, leveraging methoxy groups for optical properties .

Key Observations :

  • The target compound requires multi-step synthesis with low yields, limiting large-scale production .
  • Nitro derivatives are synthesized via mechanochemical methods but face challenges in yield optimization .

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